Methotrexate dihydrate
Overview
Description
Methotrexate dihydrate, formerly known as amethopterin, is a chemotherapy agent and immune-system suppressant. It is used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies. This compound acts by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methotrexate dihydrate is synthesized through a multi-step processThe final product is obtained through crystallization and purification processes .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography for purification. The process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methotrexate dihydrate undergoes various chemical reactions, including:
Oxidation: Methotrexate can be oxidized to form 7-hydroxymethotrexate.
Reduction: It can be reduced to form dihydromethotrexate.
Substitution: Methotrexate can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 7-hydroxymethotrexate.
Reduction: Dihydromethotrexate.
Substitution: Various substituted methotrexate derivatives.
Scientific Research Applications
Methotrexate dihydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cell cycle regulation and apoptosis.
Medicine: Widely used in the treatment of cancers such as leukemia, breast cancer, and osteosarcoma, as well as autoimmune diseases like rheumatoid arthritis and psoriasis.
Industry: Utilized in the production of pharmaceuticals and as a model compound in drug delivery research
Mechanism of Action
Methotrexate dihydrate exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate. This inhibition leads to a decrease in the synthesis of purines and pyrimidines, thereby preventing DNA synthesis and cell division. This compound also affects other pathways, including the adenosine pathway, which contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Aminopterin: An older antifolate drug with similar mechanisms but higher toxicity.
Pemetrexed: A newer antifolate with a broader spectrum of activity.
Raltitrexed: Another antifolate used primarily in the treatment of colorectal cancer
Uniqueness
Methotrexate dihydrate is unique due to its dual role as a chemotherapy agent and an immune-system suppressant. Its ability to inhibit dihydrofolate reductase and affect multiple pathways makes it a versatile and widely used compound in both cancer therapy and the treatment of autoimmune diseases .
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2/t13-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQDMGIRZSHAQM-GXKRWWSZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133073-73-1 | |
Record name | L(+)-Amethopterin hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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